2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid
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Overview
Description
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid is an organic compound with a molecular formula of C10H13NO3 It is a derivative of pyridine, a heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with acetic acid derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where 4-methoxy-3,5-dimethylpyridine is reacted with methylmagnesium bromide, followed by the addition of carbon dioxide to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3,5-dimethylpyridine: A precursor in the synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid.
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A related compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-5-11-8(4-9(12)13)7(2)10(6)14-3/h5H,4H2,1-3H3,(H,12,13) |
InChI Key |
LZMZVGRJWUJXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CC(=O)O |
Origin of Product |
United States |
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